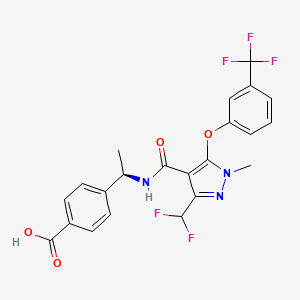
(R)-4-(1-(3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carboxamido)ethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-E7046 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-E7046 typically involves several steps, including the formation of key intermediates and the use of chiral catalysts to ensure the correct stereochemistry. Common synthetic routes may include:
Formation of Intermediates: Initial steps often involve the preparation of intermediate compounds through reactions such as alkylation or acylation.
Chiral Catalysis: The use of chiral catalysts or chiral auxiliaries is essential to achieve the desired ®-configuration. This step may involve asymmetric hydrogenation or other stereoselective reactions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and correct stereochemistry.
Industrial Production Methods
In an industrial setting, the production of ®-E7046 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely and ensure consistent product quality.
Automation and Process Control: Advanced automation systems are employed to monitor and control reaction parameters, ensuring reproducibility and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
®-E7046 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions involve the replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and various catalysts depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
®-E7046 has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of ®-E7046 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: ®-E7046 may bind to the active site of an enzyme, preventing its normal function.
Receptor Modulation: The compound may interact with cell surface receptors, altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
®-E7046 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
(S)-E7046: The enantiomer of ®-E7046, which may have different biological activity due to its opposite stereochemistry.
Other Chiral Compounds: Compounds with similar structures but different stereochemistry or functional groups, such as ®- and (S)-ibuprofen.
The uniqueness of ®-E7046 lies in its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomers or other similar compounds.
Eigenschaften
Molekularformel |
C22H18F5N3O4 |
|---|---|
Molekulargewicht |
483.4 g/mol |
IUPAC-Name |
4-[(1R)-1-[[3-(difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid |
InChI |
InChI=1S/C22H18F5N3O4/c1-11(12-6-8-13(9-7-12)21(32)33)28-19(31)16-17(18(23)24)29-30(2)20(16)34-15-5-3-4-14(10-15)22(25,26)27/h3-11,18H,1-2H3,(H,28,31)(H,32,33)/t11-/m1/s1 |
InChI-Schlüssel |
MKLKAQMPKHNQPR-LLVKDONJSA-N |
Isomerische SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N(N=C2C(F)F)C)OC3=CC=CC(=C3)C(F)(F)F |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N(N=C2C(F)F)C)OC3=CC=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


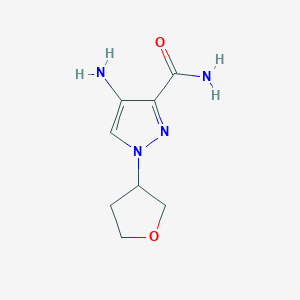
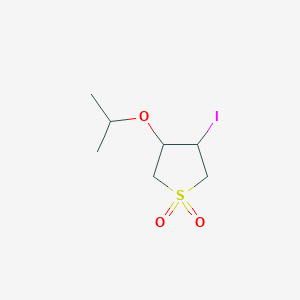
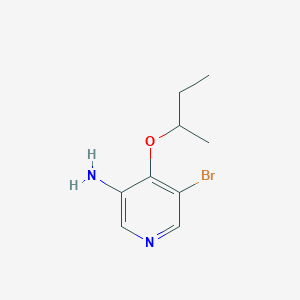

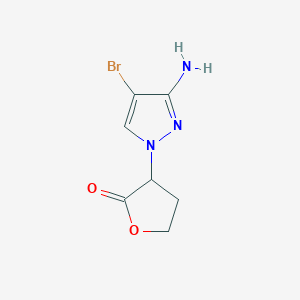
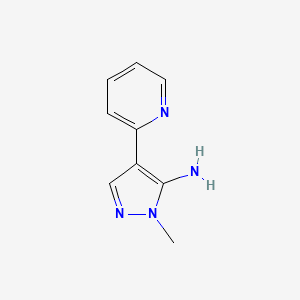
![2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid](/img/structure/B13070409.png)
![Cis-1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-4-carboxylicacid](/img/structure/B13070411.png)

![1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13070439.png)
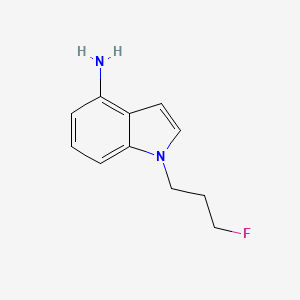
![(2Z)-2-[(Z)-benzoyl]-3-{3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethoxyphenyl}prop-2-enenitrile](/img/structure/B13070449.png)
![2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13070450.png)

